Imeglimin hydrochloride is a novel, first-in-class oral anti-diabetic agent. [] It is classified as a tetrahydrotriazine compound. [] Imeglimin hydrochloride is distinct from other antidiabetic drugs due to its dual mode of action, targeting both pancreatic and extrapancreatic mechanisms to improve glycemic control. [] This dual action makes it a valuable subject for scientific research in the field of diabetes.
Imeglimin hydrochloride is derived from the chemical structure of biguanides, similar to metformin. It is synthesized through various chemical processes, which involve the reaction of specific precursors under controlled conditions. The compound's classification falls under the category of antihyperglycemic agents, specifically targeting glucose metabolism and insulin sensitivity in patients with type 2 diabetes.
The synthesis of imeglimin hydrochloride can be achieved through several methods. One notable method involves the resolution of racemic imeglimin base. The process includes:
This multi-step synthesis emphasizes the importance of chiral resolution in obtaining the desired enantiomer, which is crucial for therapeutic efficacy.
Imeglimin hydrochloride has a complex molecular structure characterized by its tetrahydrotriazine core. The molecular formula is CHClN, indicating the presence of carbon, hydrogen, chlorine, and nitrogen atoms.
The three-dimensional conformation plays a significant role in its interaction with biological targets, influencing its pharmacological properties.
Imeglimin hydrochloride participates in several chemical reactions that are essential for its synthesis and potential modifications:
These reactions are typically conducted under specific conditions (temperature, solvent choice) to optimize yield and purity .
Imeglimin hydrochloride functions through a multifaceted mechanism that enhances glucose homeostasis:
Imeglimin hydrochloride exhibits several notable physical and chemical properties:
These properties are essential for pharmaceutical formulation and ensure effective delivery in clinical applications .
Imeglimin hydrochloride has several applications within scientific research and clinical practice:
The ongoing research into imeglimin's efficacy continues to expand its potential applications within therapeutic contexts.
Imeglimin hydrochloride (Chemical formula: C₆H₁₄ClN₅; Molecular weight: 191.66 g/mol) is a first-in-class tetrahydrotriazine compound classified as a "glimin." Its systematic IUPAC name is (4R)-6-N,6-N,4-trimethyl-1,4-dihydro-1,3,5-triazine-2,6-diamine hydrochloride, reflecting its stereospecific configuration [6] [7]. The molecule features a cyclic 1,3,5-triazine core with a biguanide-like substructure, where one guanidine nitrogen is incorporated into the heterocyclic ring. Crucially, it possesses a single chiral center at the C4 position, conferring (R)-stereochemistry. This configuration is essential for its biological activity, as the stereocenter influences mitochondrial binding and metabolic modulation [2] [4].
Table 1: Key Identifiers of Imeglimin Hydrochloride
Property | Value |
---|---|
CAS Number | 775351-61-6 |
PubChem CID | 54763513 |
Molecular Formula | C₆H₁₄ClN₅ |
IUPAC Name | (4R)-6-N,6-N,4-trimethyl-1,4-dihydro-1,3,5-triazine-2,6-diamine hydrochloride |
Chiral Center | (R)-configuration at C4 |
Canonical SMILES | CC@([H])NC1=N.Cl |
Imeglimin hydrochloride is a solid crystalline compound exhibiting high solubility in polar solvents:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mass Spectrometry (MS):
X-ray Diffraction (XRD):
Imeglimin belongs to the tetrahydrotriazine chemical class, distinguished by its saturated triazine ring and chiral methyl group. Recent syntheses of aryl-substituted derivatives (3a–3j) highlight structure-activity relationships (SAR):
Table 2: Activity of Select Tetrahydrotriazine Derivatives vs. Imeglimin
Compound | Substituent (R) | FBS in Diabetic Zebrafish (mg/dL) |
---|---|---|
3b | p-N(CH₃)₂-C₆H₄ | 72.3 ± 7.2 |
3g | 2-pyridyl | 72.7 ± 4.3 |
3c | o-HO-C₆H₄ | 94.7 ± 7.7 |
Imeglimin | –CH₃ | 82.3 ± 5.2 |
Metformin | N/A | 74.0 ± 5.1 |
These derivatives demonstrate that strategic modifications to the C4 methyl group can enhance antidiabetic effects while retaining the triazine core’s mitochondrial-targeting capability [5].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7